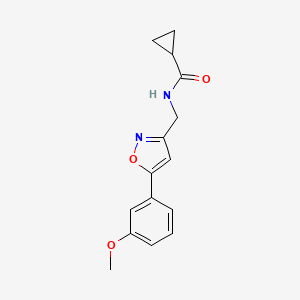

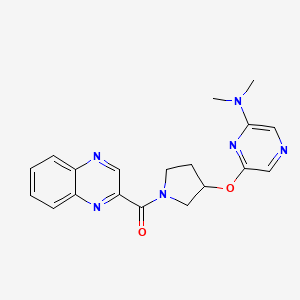

![molecular formula C17H17N5O B2633010 3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide CAS No. 2097884-63-2](/img/structure/B2633010.png)

3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a pyrrolidine ring, a benzamide group, and a nitrile group .

Molecular Structure Analysis

The pyrrolidine ring in the molecule is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The pyrimidine ring is a six-membered ring with two nitrogen atoms, which is a core structure in many biologically active compounds .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

A study focused on the synthesis and chemical conversions of related pyrimidine derivatives highlights the importance of such compounds in developing novel heterocyclic structures. For instance, the synthesis of pyrimidine derivatives by reacting ketene dithioacetals with amides demonstrates the compound's utility in creating polyfunctionalized pyrimidines, which are key intermediates for further chemical transformations (Kohra et al., 1988).

Material Science Applications

In material science, pyridyl and pyrimidine benzamides have been explored for their potential in creating new materials with specific properties. For example, pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties have been synthesized. These materials exhibit unique luminescent properties, making them suitable for applications in optical and electronic devices (Srivastava et al., 2017).

Biological Activities

The biological activity of similar pyrimidine derivatives has been extensively studied, particularly in the context of medicinal chemistry. For instance, N-pyridyl and pyrimidine benzamides have been identified as KCNQ2/Q3 potassium channel openers, showing potential for the treatment of epilepsy and pain (Amato et al., 2011). Another study synthesized and evaluated 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents, indicating the compound's relevance in developing therapeutic agents (Vartale et al., 2016).

Mécanisme D'action

Mode of Action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Pyrrolidine derivatives also have a wide range of biological activities .

Biochemical Pathways

Indole and pyrrolidine derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole and pyrrolidine derivatives are known to have a variety of biological effects due to their interaction with multiple targets .

Action Environment

The stereochemistry of the molecule and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-cyano-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c18-11-13-4-1-5-14(10-13)16(23)21-12-15-6-2-9-22(15)17-19-7-3-8-20-17/h1,3-5,7-8,10,15H,2,6,9,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCUFQDQNYXYII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/no-structure.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2632931.png)

![5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B2632932.png)

![2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B2632933.png)

![1-tert-butyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2632935.png)

![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2632938.png)

![N-cyclopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2632940.png)

![2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2632946.png)

![5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2632948.png)